3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Description
3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopentathienopyrimidine core, which is significant for its biological activity. The presence of the morpholino and allyl groups contributes to its pharmacological profile.
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to reduce oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been associated with reduced production of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings from recent research:
Biological Activity | Assay Type | IC50 Value | Reference |
---|---|---|---|
Inhibition of p110α kinase | Enzymatic assay | 2.0 nM | |
Anti-proliferative activity | Cell viability assay (A375) | 0.58 µM | |
Cytokine reduction | ELISA | Not specified |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Melanoma Cells : A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells. The IC50 value was recorded at 0.58 µM, showcasing its potential as an anti-cancer agent .
- Inflammation Models : In vivo models of inflammation indicated that this compound could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting a promising role in treating inflammatory conditions .
Properties
IUPAC Name |
10-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-2-6-21-17(23)15-12-4-3-5-13(12)26-16(15)19-18(21)25-11-14(22)20-7-9-24-10-8-20/h2H,1,3-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOHWRCLAYRLCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.